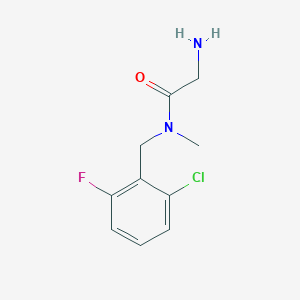
2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide is a useful research compound. Its molecular formula is C10H12ClFN2O and its molecular weight is 230.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure with both chloro and fluoro substituents on a benzyl group, which may enhance its pharmacological properties. The molecular formula is C11H12ClFNO, and it has a molar mass of approximately 230.67 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within various biological pathways. Preliminary studies suggest that it may function as an inhibitor in enzymatic pathways related to cancer and infectious diseases. The presence of halogen atoms (chlorine and fluorine) typically increases lipophilicity, potentially enhancing the compound's interaction with biological targets .
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Antibacterial Activity : Similar compounds have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential efficacy in inhibiting bacterial growth, which can be assessed through methods such as the agar well diffusion assay .
- Anticancer Potential : The compound has been studied for its potential role in cancer treatment, with preliminary findings indicating interactions with cancer-related pathways. Specific mechanisms remain to be elucidated through further research .
Case Studies
- Antibacterial Efficacy : In a comparative study of acetamide derivatives, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibacterial agents like levofloxacin. For instance, derivatives showed lower MIC values against E. coli, S. aureus, and S. typhi, indicating their potential as effective antibacterial agents .
- Antibiofilm Activity : Further investigations revealed that certain derivatives demonstrated significant antibiofilm activity, outperforming standard controls in inhibiting biofilm formation by pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The percent inhibition at higher concentrations (100 μg/100 μL) was notably high, suggesting robust bioactive properties .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is useful:
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |
|---|---|---|---|
| 2-Amino-N-(2-chlorobenzyl)-N-methyl-acetamide | C11H12ClNO | 212.67 | Lacks fluorine substituent |
| N-(2-chloro-6-fluorobenzyl)acetamide | C11H12ClFNO | 213.65 | Does not contain amino group |
| 4-Oxo-thiazolidine derivatives | Varies | Varies | Exhibits antimicrobial activity; structurally diverse |
The combination of both chloro and fluoro groups along with an amino functionality in this compound enhances its binding properties and biological activity compared to similar compounds .
Eigenschaften
IUPAC Name |
2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClFN2O/c1-14(10(15)5-13)6-7-8(11)3-2-4-9(7)12/h2-4H,5-6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJAQAATIAVBBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C=CC=C1Cl)F)C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














